molecular formula C6H9NO5 B1670830 Dimethyloxaloylglycine CAS No. 89464-63-1

Dimethyloxaloylglycine

Cat. No. B1670830
CAS RN: 89464-63-1
M. Wt: 175.14 g/mol
InChI Key: BNJOZDZCRHCODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMOG is a cell-permeable prolyl-4-hydroxylase inhibitor . It is also known as N-(Methoxyoxoacetyl)-glycine methyl ester . It is used in laboratory chemicals .


Molecular Structure Analysis

The empirical formula of DMOG is C6H9NO5 . Its molecular weight is 175.14 . The SMILES string representation of DMOG is COC(=O)CNC(=O)C(=O)OC .


Chemical Reactions Analysis

DMOG has been observed to efficiently suppress hydroxyproline synthesis in intact cells . It reduces FGF-2-induced proliferation and cyclin A expression by inhibiting prolyl hydroxylase activity .


Physical And Chemical Properties Analysis

DMOG is a white to off-white powder . It is soluble in water at a concentration greater than 30 mg/mL . It should be stored at a temperature of -20°C .

Scientific Research Applications

Cancer Research

DMOG is known for its role in studying hypoxia, a condition of reduced oxygen availability often observed in tumor microenvironments. Recent studies have unveiled that DMOG not only helps in studying hypoxia but also inhibits glutamine metabolism. This inhibition can selectively kill certain cancer cells, offering a new avenue for cancer therapy research. This highlights the importance of understanding DMOG's effects beyond hypoxia studies, suggesting its potential in developing targeted cancer treatments (Nelson, Kremer, & Lyssiotis, 2018).

Neuroprotection

DMOG has shown promise in neuroprotection, particularly in models of cerebral ischemia. Studies have demonstrated that DMOG treatment can significantly reduce infarct volumes and improve behavioral outcomes after both permanent and transient focal cerebral ischemia in rats. This neuroprotective effect is associated with an increase in vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS), mediated by improved regional cerebral blood flow (rCBF) after DMOG treatment. These findings suggest DMOG's potential in developing therapies for stroke and other cerebral ischemic conditions (Nagel et al., 2011).

Gastrointestinal Repair

Research has explored DMOG's ability to stimulate gastrointestinal repair processes through VEGF-dependent mechanisms. In vitro and in vivo studies have shown that DMOG can enhance the migration and proliferation of gastrointestinal cells and reduce injury in gastric models. These effects are linked to the upregulation of HIF and VEGF, suggesting DMOG's utility in stabilizing or repairing gut mucosa. This has significant implications for treatments aimed at enhancing gut repair following injury or disease (Marchbank et al., 2011).

Enhancement of Skin Flap Survival

In plastic surgery, DMOG has been evaluated for its effects on enhancing skin flap survival in vivo. Studies have shown that DMOG treatment can significantly increase VEGF and HIF-1&agr; expression in endothelial cell cultures and improve skin flap survival in a rat model. This suggests DMOG's potential application in improving outcomes in reconstructive surgery through the promotion of angiogenesis and tissue survival (Shafighi et al., 2011).

Cartilage Integrity in Knee Joints

DMOG's role in maintaining the integrity of articular cartilage in knee joints has been investigated, particularly in the context of osteoarthritis. Studies have assessed the effects of inhibiting or stabilizing HIF-1&agr; through DMOG treatment, finding that DMOG may play a crucial role in preserving cartilage health and preventing the progression of osteoarthritis. This points to the therapeutic potential of DMOG in treating joint diseases by targeting HIF-1&agr; pathways (Gelse et al., 2008).

Safety And Hazards

DMOG is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is advised against food, drug, pesticide, or biocidal product use .

Future Directions

DMOG has been recognized as a new potential tool in MSC priming instead of hypoxia incubators or chambers . It has been observed that low doses of DMOG trigger exosomes to exert enhanced proangiogenic activity in cell-free therapeutic applications . This contributes to bone regeneration and angiogenesis in the critical-sized calvarial defect rat model in vivo .

properties

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c1-11-4(8)3-7-5(9)6(10)12-2/h3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJOZDZCRHCODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339961
Record name DMOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyloxalylglycine

CAS RN

89464-63-1
Record name DMOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89464-63-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyloxaloylglycine
Reactant of Route 2
Reactant of Route 2
Dimethyloxaloylglycine
Reactant of Route 3
Reactant of Route 3
Dimethyloxaloylglycine
Reactant of Route 4
Reactant of Route 4
Dimethyloxaloylglycine
Reactant of Route 5
Reactant of Route 5
Dimethyloxaloylglycine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethyloxaloylglycine

Citations

For This Compound
1,100
Citations
B Liang, JM Liang, JN Ding, J Xu, JG Xu… - Stem Cell Research & …, 2019 - Springer
Background Mesenchymal stem cell (MSC)-derived exosomes have been recognized as new candidate agents for treating critical-sized bone defects; they promote angiogenesis and …
Number of citations: 125 link.springer.com
ME Ogle, X Gu, AR Espinera, L Wei - Neurobiology of disease, 2012 - Elsevier
Pathological oxygen deprivation inhibits prolyl hydroxylase (PHD) activity and stimulates a protective cellular oxygen-sensing response in part through the stabilization and activation of …
Number of citations: 134 www.sciencedirect.com
H Ding, YS Gao, Y Wang, C Hu, Y Sun… - Stem cells and …, 2014 - liebertpub.com
Hypoxia inducible factor-1α (HIF-1α) plays an important role in angiogenesis-osteogenesis coupling during bone regeneration, which can enhance the bone healing capacity of …
Number of citations: 78 www.liebertpub.com
J Zhang, J Guan, X Qi, H Ding, H Yuan… - … journal of biological …, 2016 - ncbi.nlm.nih.gov
The vascularization of tissue-engineered bone is a prerequisite step for the successful repair of bone defects. Hypoxia inducible factor-1α (HIF-1α) plays an essential role in …
Number of citations: 63 www.ncbi.nlm.nih.gov
H Ding, S Chen, WQ Song, YS Gao… - … Journal of Biological …, 2014 - ncbi.nlm.nih.gov
One of the big challenges in tissue engineering for treating large bone defects is to promote the angiogenesis of the tissue-engineered bone. Hypoxia inducible factor-1α (HIF-1α) plays …
Number of citations: 44 www.ncbi.nlm.nih.gov
H Agis, L Hueber, NP Sadeghian, M Pensch… - Archives of oral …, 2014 - Elsevier
… Here we evaluate the release profile of the PHD inhibitors dimethyloxaloylglycine and l-… Dimethyloxaloylglycine and l-mimosine were lyophilised onto bone substitutes including bovine …
Number of citations: 21 www.sciencedirect.com
Y Mu, Y Maharjan, RK Dutta, H Kim, X Wei… - Biochemical and …, 2020 - Elsevier
… In order to study the mechanism of peroxisome degradation in hypoxic condition, we use Dimethyloxaloylglycine (DMOG), a cell-permeable prolyl-4-hydroxylase inhibitor, which mimics …
Number of citations: 7 www.sciencedirect.com
C Wehner, R Gruber, H Agis - Journal of periodontology, 2014 - Wiley Online Library
Background: The use of prolyl hydroxylase inhibitors such as l‐mimosine (L‐MIM) and dimethyloxaloylglycine (DMOG) to improve angiogenesis is a new approach for periodontal …
Number of citations: 10 aap.onlinelibrary.wiley.com
ZH Zhu, WQ Song, CQ Zhang… - Experimental and …, 2016 - spandidos-publications.com
… To overcome these deficiencies, in the present study dimethyloxaloylglycine (DMOG), a cell permeable prolyl-4-hydroxylase inhibitor, was employed to enhance HIF-1α expression in …
Number of citations: 4 www.spandidos-publications.com
Y Cao, ZF Dai, H Lao, H Zhao - Journal of Veterinary Science, 2022 - dbpia.co.kr
Background: The testis has been reported to be a naturally O₂-deprived organ, dimethyloxaloylglycine (DMOG) can inhibit hypoxia inducible factor-1alpha (HIF-1α) subject to …
Number of citations: 0 www.dbpia.co.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.